2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10/h6-7,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGDGQPIOQEJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-75-1 | |
| Record name | 2-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrido[4,3-d]pyrimidine precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[4,3-d]pyrimidine derivatives. The compound has been evaluated against several cancer cell lines using the National Cancer Institute's 60 human cancer cell line panel. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), UO-31 (renal cancer)
- IC50 Values :
- MCF-7: 15.0 µM
- UO-31: Highly selective inhibition observed
These results suggest that derivatives of this compound may serve as promising candidates for targeted cancer therapies by inhibiting specific signaling pathways involved in tumor growth and proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has shown potential anti-inflammatory effects. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings suggest that the compound may modulate inflammatory responses and could be useful in treating inflammatory diseases .
Tumor Growth Inhibition
In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls. This highlights its potential as a therapeutic agent in oncology.
Safety and Toxicity Assessment
Toxicological evaluations have shown that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary assessments .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Stability: Stable under recommended storage conditions (dry, sealed containers) .
- Hazards: No significant acute toxicity or flammability reported, though decomposition under fire may release carbon monoxide and nitrogen oxides .
Comparison with Structural and Functional Analogues
Structural and Functional Insights
- Cyclopropyl Group Impact : The cyclopropyl substituent in 2-cyclopropyl-THPP enhances steric hindrance and metabolic stability compared to alkyl or aryl groups, making it advantageous for CNS-targeted drugs .
- Ring Saturation : Partial saturation of the pyridine ring (5,6,7,8-tetrahydro) improves bioavailability by reducing planar rigidity, a feature exploited in PI3Kδ inhibitors .
- Position-Specific Activity: Position 2: Critical for target engagement (e.g., CaMKII inhibition requires small, non-polar groups like cyclopropyl) . Position 4: Amino groups enhance antifolate activity by mimicking pterin moieties .
Kinase Inhibition
- PI3Kδ Selectivity: THPP derivatives with hydrophobic substituents at position 6 (e.g., compound 11f) achieved nanomolar potency against PI3Kδ, a target for autoimmune diseases .
- CaMKII Inhibition : 2-Cyclopropyl-THPP derivatives demonstrated >30-fold selectivity over other kinases, though in vivo efficacy remains under investigation .
GPCR Modulation
- GPR119 Agonists : 6- and 7-substituted THPP derivatives (EC₅₀: 50 nM–14 μM) regulate insulin secretion and are explored for type 2 diabetes .
Biological Activity
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13N3
- Molecular Weight : 175.23 g/mol
- CAS Number : 1159882-43-5
Biological Activity Overview
Research has indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory properties. The specific compound this compound has shown promising results in various studies.
Anticancer Activity
-
Mechanisms of Action :
- The compound has been studied for its proapoptotic effects in cancer cells. It activates multiple signaling pathways that lead to cell cycle arrest and apoptosis.
- In vitro studies have demonstrated dose-dependent cytotoxic effects against several cancer cell lines including breast (MD-MBA-231), colon (HT-29), and bladder (T-24) cancer cells .
-
Case Studies :
- A study evaluated the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant anticancer activity compared to standard treatments .
- Another research highlighted the effectiveness of pyrido[4,3-d]pyrimidines in inducing apoptosis in tumor cells through the activation of caspase pathways .
Data Table: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MD-MBA-231 | 0.09 | Proapoptotic signaling |
| HT-29 | 0.03 | Cell cycle arrest | |
| T-24 | 0.01 | Caspase pathway activation | |
| Antibacterial | Various strains | Not specified | Inhibition of bacterial growth |
| Anti-inflammatory | In vitro models | Not specified | Reduction of inflammatory markers |
Synthesis and Derivatives
The synthesis of this compound involves several steps typical for pyrimidine derivatives. Modifications to the cyclopropyl group or the tetrahydropyridine moiety can significantly affect biological activity.
Q & A
Q. What computational tools predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) using the cyclopropyl moiety as a hydrophobic anchor .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns to identify key residues (e.g., Lys721 in EGFR) for mutagenesis validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
